![molecular formula C21H16FN5O2 B2977972 7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-80-9](/img/structure/B2977972.png)
7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It would also have phenyl (a benzene ring) and tolyl (a methyl-substituted benzene ring) substituents .Chemical Reactions Analysis
As a purine derivative, this compound might participate in similar chemical reactions as other purines. These could include acid-base reactions, electrophilic aromatic substitution, or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the substituents, the overall shape and size of the molecule, and the specific functional groups present .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds with pyrazole structures, which are similar to the core structure of the compound , have been studied for their antileishmanial and antimalarial properties . These compounds have shown promising results in inhibiting the growth of parasites responsible for leishmaniasis and malaria, which are significant public health concerns in tropical regions. The efficacy of these compounds against Leishmania aethiopica and Plasmodium berghei suggests potential for the development of new treatments for these diseases.
Neuroprotective and Anti-neuroinflammatory Agents
Another application is in the field of neurology, where related compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be used to treat neurodegenerative diseases, ischemic stroke, and traumatic brain injury by protecting neuronal cells from damage and reducing inflammation in the brain.
Ecto-5’-Nucleotidase Interaction
In biochemistry, compounds like the one have been studied for their interaction with ecto-5’-nucleotidase . This enzyme plays a role in purinergic signaling, which is important in many physiological processes. Inhibitors of ecto-5’-nucleotidase have therapeutic potential in conditions such as cancer and inflammatory diseases.
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to predict its interaction with various biological targets . This is crucial in drug discovery, where understanding the binding affinity and mode of action can significantly expedite the development of new drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c1-12-3-9-15(10-4-12)27-16(13-5-7-14(22)8-6-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCCZXFNOVSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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